5-(1H-benzimidazol-1-yl)pyrazin-2-amine chemical structure and properties
5-(1H-benzimidazol-1-yl)pyrazin-2-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine , a privileged heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
5-(1H-benzimidazol-1-yl)pyrazin-2-amine is a bicyclic heteroaromatic hybrid employed primarily in the discovery of ATP-competitive protein kinase inhibitors. Its structure fuses a pyrazin-2-amine moiety—a classic "hinge-binding" motif—with a benzimidazole group via a C-N bond. This specific connectivity (N1-linkage) confers unique conformational properties that distinguish it from C-linked analogs, optimizing it for occupancy of hydrophobic pockets within enzyme active sites (e.g., JAK, CDK, and BRAF kinases).
Chemical Data Table
| Property | Value |
| IUPAC Name | 5-(1H-1,3-benzimidazol-1-yl)pyrazin-2-amine |
| Molecular Formula | C₁₁H₉N₅ |
| Molecular Weight | 211.23 g/mol |
| Predicted LogP | 1.4 – 1.8 (Lipophilic/Hydrophilic balance) |
| TPSA | ~80 Ų (High membrane permeability potential) |
| H-Bond Donors | 1 (Primary amine: -NH₂) |
| H-Bond Acceptors | 4 (Pyrazine N1/N4, Benzimidazole N3) |
| Rotatable Bonds | 1 (C–N bond between pyrazine and benzimidazole) |
Part 2: Structural Biology & Mechanism of Action
The Pharmacophore Logic
This molecule is designed to act as a Type I Kinase Inhibitor . Its efficacy stems from the synergistic function of its two component rings:
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The Hinge Binder (Pyrazin-2-amine): The 2-amino group and the N1 nitrogen of the pyrazine ring form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (similar to the binding mode of adenine in ATP).
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The Hydrophobic Effector (Benzimidazole): Linked at the 5-position, the benzimidazole moiety extends into the hydrophobic back-pocket (gatekeeper region) of the enzyme. The N1-linkage creates a specific vector that orients the fused benzene ring to engage in
-stacking or Van der Waals interactions with residues like Phenylalanine or Methionine.
Signaling Pathway Visualization
The following diagram illustrates the role of this scaffold in blocking downstream oncogenic signaling (e.g., the RAS-RAF-MEK-ERK pathway).
Caption: Competitive inhibition mechanism where the scaffold displaces ATP, preventing downstream phosphorylation cascades.
Part 3: Synthesis & Experimental Protocols
The synthesis of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine requires the formation of a C–N bond between an electron-deficient heteroaryl halide and a nitrogen-containing heterocycle. Standard Nucleophilic Aromatic Substitution (SNAr) is often sluggish due to the electron-donating amine on the pyrazine; therefore, Metal-Catalyzed Cross-Coupling is the preferred method.
Synthetic Route: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol utilizes a copper(I) catalyst to couple benzimidazole with 5-bromopyrazin-2-amine.
Reagents
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Substrate A: 5-Bromopyrazin-2-amine (1.0 equiv)
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Substrate B: Benzimidazole (1.2 equiv)
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Catalyst: Copper(I) Iodide (CuI) (10 mol%)
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Ligand: L-Proline or N,N'-Dimethylethylenediamine (20 mol%)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
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Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Protocol
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Preparation: In a glovebox or under argon flow, charge a dried reaction vial with 5-bromopyrazin-2-amine (1.0 mmol), benzimidazole (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
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Solvation: Add anhydrous DMSO (5 mL) and the ligand (0.2 mmol).
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Degassing: Sparge the solution with argon for 5 minutes to remove dissolved oxygen (critical for Cu-catalysis).
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Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 212.2).
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Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMSO and inorganic salts.
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Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0–10% Methanol in Dichloromethane).
Synthesis Diagram[1][5][6][7][8][9][10][11][12]
Caption: Ullmann-type coupling strategy for the N1-arylation of benzimidazole with an aminopyrazine halide.
Part 4: Physicochemical Properties & Characterization
For researchers validating the synthesized compound, the following analytical signatures are expected.
Proton NMR (¹H NMR) - DMSO-d₆
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Pyrazine Protons: Two distinct singlets or doublets (if long-range coupling exists) in the aromatic region (~7.8 – 8.5 ppm). The proton at C3 (adjacent to amine) is typically more shielded than the proton at C6.
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Benzimidazole Protons:
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C2-H: A sharp singlet, highly deshielded (~8.5 – 9.0 ppm).
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Benzenoid Ring: Multiplets in the 7.2 – 7.8 ppm range corresponding to the 4, 5, 6, 7 positions.
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Amine (-NH₂): A broad singlet exchangeable with D₂O, typically around 6.5 – 7.5 ppm.
Mass Spectrometry (ESI-MS)[10]
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Ionization Mode: Positive (+).
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Parent Ion: [M+H]⁺ peak at m/z 212.1 .
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Fragmentation: Loss of the benzimidazole moiety may be observed at higher collision energies.
Solubility Profile
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Soluble: DMSO, DMF, Methanol (moderate).
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Insoluble: Water (neutral pH), Hexanes.
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Note: Solubility in aqueous media can be improved by salt formation (e.g., HCl or Mesylate salt) targeting the benzimidazole N3 nitrogen.
References
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Vertex Pharmaceuticals. (2022). Benzimidazole derivatives as kinase inhibitors. National Institutes of Health (NIH). Retrieved from [Link]
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Royal Society of Chemistry. (2023). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. Retrieved from [Link]
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MDPI Pharmaceuticals. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Retrieved from [Link]
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ChemSrc. (2025). Chemical data for Pyrazine-Benzimidazole derivatives. ChemSrc Database.[1] Retrieved from [Link]
